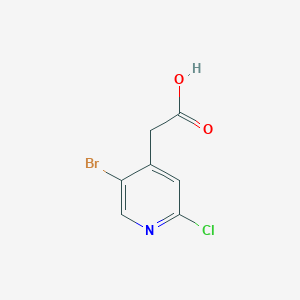
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-4-yl)acetic acid typically involves the halogenation of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with a suitable acetic acid derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by esterification or amidation reactions to introduce the acetic acid group. The process requires careful control of reaction parameters such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-chloropyridin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The acetic acid moiety can also play a role in the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-chloropyridine-4-boronic acid
- 5-Bromo-2-chloropyridin-4-yl)boronic acid
- 4-Chloropyridine
Uniqueness
2-(5-Bromo-2-chloropyridin-4-yl)acetic acid is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with the acetic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H5BrClNO2 |
|---|---|
Molekulargewicht |
250.48 g/mol |
IUPAC-Name |
2-(5-bromo-2-chloropyridin-4-yl)acetic acid |
InChI |
InChI=1S/C7H5BrClNO2/c8-5-3-10-6(9)1-4(5)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChI-Schlüssel |
LSQMBAZKEAYRDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CN=C1Cl)Br)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















